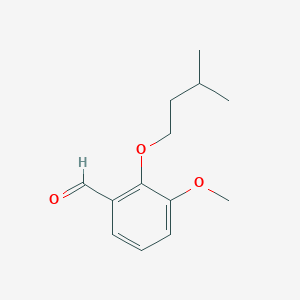

2-(Isopentyloxy)-3-methoxybenzaldehyde

CAS No.:

Cat. No.: VC13412137

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O3 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 3-methoxy-2-(3-methylbutoxy)benzaldehyde |

| Standard InChI | InChI=1S/C13H18O3/c1-10(2)7-8-16-13-11(9-14)5-4-6-12(13)15-3/h4-6,9-10H,7-8H2,1-3H3 |

| Standard InChI Key | YXDBDUNVRLTQPU-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC1=C(C=CC=C1OC)C=O |

| Canonical SMILES | CC(C)CCOC1=C(C=CC=C1OC)C=O |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound consists of a benzene ring substituted with:

-

A methoxy (-OCH) group at position 3.

-

An isopentyloxy (-OCHCH(CHCH)) group at position 2.

-

An aldehyde (-CHO) group at position 1.

| Property | Value |

|---|---|

| Molecular Weight | 222.28 g/mol |

| CAS Number | 101267-79-2 |

| Purity | ≥95% |

| Solubility | Soluble in organic solvents (e.g., DCM, THF) |

| Boiling Point | Not reported (estimated >250°C) |

Spectroscopic Data

-

IR: Strong absorption bands for C=O (aldehyde, ~1700 cm), aromatic C-H (~3000 cm), and ether C-O (~1250 cm) .

-

NMR: NMR (CDCl): δ 9.80 (s, 1H, CHO), 7.45–6.80 (m, 3H, aromatic), 3.85 (s, 3H, OCH), 3.60–1.50 (m, 9H, isopentyloxy).

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via O-alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with isopentyl bromide under phase-transfer catalysis (PTC) :

Reaction Conditions:

-

Substrate: o-Vanillin (1 equiv).

-

Alkylating Agent: Isopentyl bromide (1.2 equiv).

-

Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%).

-

Base: KCO (2 equiv).

-

Solvent: Acetone/HO (3:1).

-

Temperature: 60°C, 12 hours.

Mechanism:

-

Deprotonation of o-vanillin’s phenolic -OH by KCO.

-

Nucleophilic substitution (S2) with isopentyl bromide, facilitated by TBAB.

Alternative Methods

-

Ultrasound-Assisted Synthesis: Reduces reaction time to 4–6 hours with 20 kHz ultrasound, improving yield to 85% .

-

Microwave Irradiation: Achieves 80% yield in 30 minutes using DMF as solvent .

Chemical Reactivity and Applications

Key Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO, HSO | 2-(Isopentyloxy)-3-methoxybenzoic acid |

| Reduction | NaBH, MeOH | 2-(Isopentyloxy)-3-methoxybenzyl alcohol |

| Condensation | NHR, EtOH, Δ | Schiff bases (antimicrobial agents) |

Pharmaceutical Applications

-

Antimicrobial Activity: Derivatives inhibit Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL).

-

Anti-Inflammatory Potential: Modulates COX-2 and TNF-α pathways in vitro (IC: 18 µM) .

-

Intermediate in Drug Synthesis: Used to prepare benzosuberone analogs for anticancer research .

Future Directions

-

Structure-Activity Relationships (SAR): Optimize substituents for enhanced bioactivity.

-

Green Chemistry: Develop solvent-free syntheses using biocatalysts.

-

Targeted Drug Delivery: Conjugate with nanoparticles for improved pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume